molecular formula C20H14N2O2 B13990524 N-(4-Nitrophenyl)-2,2-diphenylethen-1-imine CAS No. 22731-52-8

N-(4-Nitrophenyl)-2,2-diphenylethen-1-imine

Cat. No.: B13990524
CAS No.: 22731-52-8
M. Wt: 314.3 g/mol
InChI Key: GQFHXBBAUVOGLQ-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-2,2-diphenylethen-1-imine: is an organic compound characterized by the presence of a nitrophenyl group attached to an imine functionality, along with two phenyl groups on an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)-2,2-diphenylethen-1-imine typically involves the condensation reaction between 4-nitroaniline and benzophenone. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imine bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or ethanol for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-Nitrophenyl)-2,2-diphenylethen-1-imine can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, making the aromatic ring more susceptible to nucleophilic attack.

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile, depending on the reaction conditions and oxidizing agents used.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Reduction: N-(4-Aminophenyl)-2,2-diphenylethen-1-imine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxime or nitrile derivatives.

Scientific Research Applications

Chemistry: N-(4-Nitrophenyl)-2,2-diphenylethen-1-imine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures have been investigated for their potential as enzyme inhibitors or as intermediates in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific electronic or structural properties.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-2,2-diphenylethen-1-imine largely depends on the specific application and the chemical environment. In reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the electron-deficient aromatic ring undergoes nucleophilic attack, leading to the formation of new bonds and the substitution of the nitro group.

Comparison with Similar Compounds

    N-(4-Nitrophenyl)acetamide: Similar in having a nitrophenyl group but differs in the acetamide functionality.

    4-Nitrophenylhydrazine: Contains a nitrophenyl group with a hydrazine functionality.

    N-(4-Nitrophenyl)nicotinamide: Similar in having a nitrophenyl group but differs in the nicotinamide functionality.

Uniqueness: N-(4-Nitrophenyl)-2,2-diphenylethen-1-imine is unique due to its combination of a nitrophenyl group with an imine functionality and two phenyl groups on an ethene backbone. This unique structure imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications.

Properties

CAS No.

22731-52-8

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C20H14N2O2/c23-22(24)19-13-11-18(12-14-19)21-15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H

InChI Key

GQFHXBBAUVOGLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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